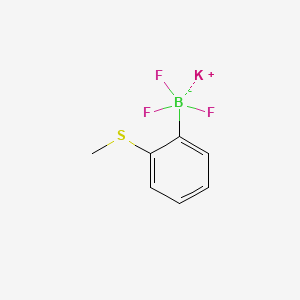

Potassium trifluoro(2-(methylthio)phenyl)borate

Description

Properties

IUPAC Name |

potassium;trifluoro-(2-methylsulfanylphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3S.K/c1-12-7-5-3-2-4-6(7)8(9,10)11;/h2-5H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOYJOWMHXJLJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1SC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3KS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660116 | |

| Record name | Potassium trifluoro[2-(methylsulfanyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-77-7 | |

| Record name | Borate(1-), trifluoro[2-(methylthio)phenyl]-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro[2-(methylsulfanyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Potassium trifluoro(2-(methylthio)phenyl)borate (KTFMB) is a specialized organoboron compound that has garnered attention in the field of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

KTFMB has the molecular formula C₇H₇BF₃KS, with a molecular weight of approximately 230.10 g/mol. It features a trifluoroborate group attached to a phenyl ring that includes a methylthio substituent at the ortho position. The presence of the trifluoromethylthio group (-SCF₃) is significant as it can enhance the compound's reactivity and influence the properties of synthesized materials.

Synthesis

The synthesis of KTFMB typically involves the reaction of 2-(methylthio)phenylboronic acid with potassium trifluoride or other fluorinating agents under controlled conditions. This method allows for high yields and purity, often exceeding 98% in commercial preparations. The general synthetic route can be summarized as follows:

- Reagents : 2-(methylthio)phenylboronic acid, potassium trifluoride.

- Conditions : Controlled temperature and atmosphere to facilitate the reaction.

- Yield : High purity and yield achieved through optimized conditions.

Pharmacological Potential

Research indicates that KTFMB may have significant implications in drug development, particularly in creating novel therapeutic agents. Its ability to introduce the trifluoromethylthio group into organic molecules can modify their biological properties, potentially leading to new pharmaceuticals.

Case Studies :

- Cross-Coupling Reactions : KTFMB has been utilized as a reagent in Suzuki-Miyaura cross-coupling reactions, which are vital for synthesizing biologically active compounds such as substituted purines . These compounds are essential in various therapeutic applications, including cancer treatment.

- Biological Screening : Initial screenings have shown that derivatives formed using KTFMB exhibit varying degrees of cytotoxicity against different cancer cell lines, suggesting potential as anticancer agents .

Toxicity Profile

Understanding the toxicity profile of KTFMB is crucial for its application in medicinal chemistry. Preliminary studies indicate that while many derivatives are non-toxic to normal mammalian cells, some exhibit selective activity against certain cancer cell lines . This selectivity is essential for developing targeted therapies with minimal side effects.

Table 1: Comparison of Biological Activity

| Compound | Activity Type | Target Cells | IC50 (µM) |

|---|---|---|---|

| This compound | Anticancer Agent | ZR75 Human Breast Cancer Cells | 25 |

| Methyltrifluoroborate | Nucleophilic Reagent | Various Electrophiles | N/A |

| Substituted Purines | Antiviral/Cytotoxic | HepG2 Liver Cancer Cells | 15 |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Scientific Research Applications

Organic Synthesis

Potassium trifluoro(2-(methylthio)phenyl)borate serves as a versatile reagent in organic synthesis, particularly in the introduction of the trifluoromethylthio group (-SCF₃) into organic molecules. This modification can significantly alter the physical and chemical properties of the compounds, making them suitable for pharmaceutical development and materials science.

- Cross-Coupling Reactions : The compound is employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it acts as a nucleophilic boron reagent. Studies have shown that it can effectively couple with various electrophiles, including aryl halides and alkenes, to form complex organic structures .

Material Science

The introduction of the trifluoromethylthio group via this compound can enhance the properties of materials used in organic electronics and optoelectronic devices. Research indicates that materials modified with this compound exhibit improved electronic properties, making them candidates for applications in sensors, displays, and other electronic components .

Biological Applications

While primarily used in synthetic chemistry, there is growing interest in exploring the biological interactions of this compound. Preliminary studies suggest potential pharmacological applications, particularly in drug development targeting specific biological pathways. Further investigation into its toxicity and bioactivity is necessary to establish its viability as a pharmaceutical agent .

Case Study 1: Cross-Coupling Efficiency

A study conducted by Molander et al. demonstrated the effectiveness of this compound in cross-coupling reactions with various electrophiles. The researchers optimized conditions using palladium catalysts to achieve high yields of desired products while maintaining selectivity . This research highlights the compound's utility in synthesizing complex molecules relevant for pharmaceuticals.

Case Study 2: Material Development

Research focusing on organic electronics explored the incorporation of this compound into polymer matrices. The resulting materials exhibited enhanced charge transport properties, indicating their potential use in next-generation electronic devices . This case study emphasizes the compound's role beyond traditional chemistry applications into advanced material science.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Trifluoroborate salts with varied aromatic substituents are well-documented. Key structural analogs include:

Key Observations :

- Electronic Effects: The methylthio group (-SMe) is mildly electron-donating due to sulfur’s lone pairs, which contrasts with electron-withdrawing groups like -F or -NO₂. This difference impacts reactivity in cross-coupling reactions; electron-rich borates typically undergo faster transmetalation .

Example Yields :

Spectroscopic Data and Physical Properties

NMR Shifts :

- ¹⁹F NMR : Trifluoroborate salts typically show resonances between -135 to -140 ppm. For example:

Melting Points :

Reactivity in Cross-Coupling Reactions

Organotrifluoroborates are pivotal in Suzuki-Miyaura couplings. Key comparisons:

- Electron-Deficient Arenes (e.g., 4-F derivatives): Higher electrophilicity accelerates coupling but may reduce selectivity .

- Electron-Rich Arenes (e.g., 3-OCH₃ or 2-SMe derivatives): Slower transmetalation but improved stability under basic conditions .

- Steric Hindrance : Ortho-substituted derivatives like the methylthio compound may require elevated temperatures or specialized catalysts (e.g., Pd pincer complexes) for efficient coupling .

Preparation Methods

Starting Materials

- 2-(Methylthio)phenylboronic acid or corresponding boronic ester (e.g., pinacol ester)

- Potassium bifluoride (KHF2) or potassium fluoride (KF)

- Solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or acetone

Stepwise Procedure

Step 1: Preparation of the Boronic Ester Intermediate

- The 2-(methylthio)phenylboronic acid is often converted to its pinacol boronate ester to improve handling and reactivity.

- This is typically done by reacting the boronic acid with pinacol under mild conditions.

Step 2: Fluorination to Form Potassium Trifluoroborate

- The boronic ester is treated with potassium bifluoride (KHF2) in a polar aprotic solvent such as DMF.

- The reaction is carried out at elevated temperatures (80–100 °C) for 6–8 hours.

- The fluorination step converts the boronate ester into the potassium trifluoroborate salt.

Step 3: Work-up and Purification

- After completion (monitored by thin-layer chromatography or NMR), the solvent is evaporated.

- The residue is dissolved in acetone and filtered to remove impurities.

- Methyl tertiary butyl ether (MTBE) is added to precipitate the potassium trifluoroborate salt.

- The solid product is filtered and vacuum-dried to yield the pure this compound.

Reaction Conditions Summary

| Parameter | Typical Conditions |

|---|---|

| Boronic ester to KHF2 ratio | 1 : 2 to 1 : 6 |

| Solvent | DMF (dimethylformamide) |

| Temperature | 80–100 °C |

| Reaction time | 6–8 hours |

| Purification solvents | Acetone, MTBE |

| Yield | Typically 65–70% (based on analogous compounds) |

Note: These conditions are adapted from methods used for similar potassium trifluoroborates, as direct specific literature on the 2-(methylthio)phenyl derivative is limited but inferred from closely related compounds.

Comparative Analysis of Preparation Methods

Notes on Specific Challenges and Considerations

- The presence of the methylthio substituent on the phenyl ring may influence the electronic environment of the boron center, potentially affecting reaction kinetics.

- The choice of solvent and temperature is crucial to avoid side reactions or decomposition.

- Purification by precipitation with MTBE is effective due to the low solubility of trifluoroborate salts in non-polar solvents.

- The reaction equilibrium can be sensitive to steric hindrance and substituent effects, requiring optimization for each derivative.

Q & A

Basic: What are the standard synthetic protocols for preparing potassium trifluoro(2-(methylthio)phenyl)borate?

The synthesis typically involves three steps: (1) lithiation of the 2-(methylthio)phenyl precursor using a strong base (e.g., n-BuLi), (2) boronation with a boron source (e.g., triisopropyl borate), and (3) fluorination and potassium exchange using aqueous KHF₂. For example, describes a similar protocol for indole-derived trifluoroborates, where lithiation at -78°C ensures regioselectivity, followed by borate formation and precipitation with KHF₂ . Optimization of equivalents (e.g., 1.5 equiv n-BuLi, 3.0 equiv borate) is critical for yield and purity.

Basic: How is this compound characterized to confirm structural integrity?

Key characterization methods include:

- Multinuclear NMR Spectroscopy :

- ¹H NMR : Aromatic protons near δ 7.2–7.4 ppm (split by methylthio substituent) and methylthio protons at δ ~2.5 ppm.

- ¹⁹F NMR : A singlet near δ -135 ppm confirms trifluoroborate integrity .

- ¹³C NMR : Signals for boron-bound carbons are typically absent due to quadrupolar relaxation but observable via DEPT-135.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M⁻] for the trifluoroborate anion) .

Advanced: What challenges arise in isolating this compound due to solubility issues, and how can they be mitigated?

The compound’s low solubility in polar aprotic solvents (e.g., acetone, acetonitrile) complicates purification. highlights similar challenges with alkoxymethyltrifluoroborates, where continuous Soxhlet extraction with hot THF or Et₂O efficiently separates the product from inorganic salts (e.g., KBr). Additionally, recrystallization from water/ethanol mixtures improves purity, though care must be taken to avoid hydrolysis .

Advanced: How does the methylthio group influence the reactivity of this compound in cross-coupling reactions?

The electron-donating methylthio (-SMe) group enhances the borate’s nucleophilicity, accelerating transmetalation in Suzuki-Miyaura couplings. However, its steric bulk may reduce efficiency with bulky palladium ligands. demonstrates that allylborates with electron-rich substituents undergo faster transmetalation, but steric hindrance can necessitate higher catalyst loadings (e.g., 5 mol% Pd) or elevated temperatures .

Basic: What are the recommended storage conditions to ensure the stability of this compound?

Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis and oxidation. and emphasize avoiding moisture, as KHF₂-derived salts are hygroscopic and degrade via BF₃ release. Use desiccants (e.g., silica gel) in storage vials .

Advanced: What strategies are effective in scaling up the synthesis of this compound while maintaining high purity?

Key strategies include:

- Batch Optimization : Scaling lithiation to 100 g batches requires precise temperature control (-78°C) and slow addition of n-BuLi to avoid exothermic side reactions .

- Continuous Extraction : Large-scale Soxhlet extraction reduces solvent waste and improves yield (>80%) .

- Reprecipitation : Dissolving crude product in minimal hot H₂O and cooling to 0°C precipitates high-purity crystals .

Advanced: How do steric and electronic factors of the 2-(methylthio)phenyl group affect the transmetalation efficiency in palladium-catalyzed reactions?

The electron-donating -SMe group lowers the LUMO energy of the borate, facilitating oxidative addition to Pd⁰. However, ortho-substitution introduces steric hindrance, slowing transmetalation. ’s mechanistic studies on allylborates suggest that bulky substituents require η¹-allylPd intermediates, which are less reactive than η³-complexes. Computational studies (not in evidence) could further clarify these effects .

Basic: What analytical methods are employed to quantify impurities in this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.